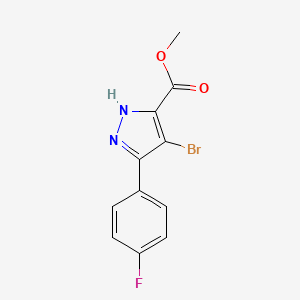methyl 4-bromo-3-(4-fluorophenyl)-1H-pyrazole-5-carboxylate
CAS No.: 1350465-88-1
Cat. No.: VC2809800
Molecular Formula: C11H8BrFN2O2
Molecular Weight: 299.1 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 1350465-88-1 |
|---|---|
| Molecular Formula | C11H8BrFN2O2 |
| Molecular Weight | 299.1 g/mol |
| IUPAC Name | methyl 4-bromo-3-(4-fluorophenyl)-1H-pyrazole-5-carboxylate |
| Standard InChI | InChI=1S/C11H8BrFN2O2/c1-17-11(16)10-8(12)9(14-15-10)6-2-4-7(13)5-3-6/h2-5H,1H3,(H,14,15) |
| Standard InChI Key | FBFOZOSFWIINBH-UHFFFAOYSA-N |
| SMILES | COC(=O)C1=C(C(=NN1)C2=CC=C(C=C2)F)Br |
| Canonical SMILES | COC(=O)C1=C(C(=NN1)C2=CC=C(C=C2)F)Br |
Introduction
Chemical Structure and Properties
Molecular Formula and Weight
The compound methyl 4-bromo-3-(4-fluorophenyl)-1H-pyrazole-5-carboxylate has a molecular formula of C₁₁H₈BrFN₂O₂. This structure can be inferred from comparison with related compounds such as methyl 4-bromo-3-phenyl-1H-pyrazole-5-carboxylate (C₁₁H₉BrN₂O₂), which has a molecular weight of 281.1 g/mol. With the addition of a fluorine atom (atomic weight 19) and subtraction of a hydrogen atom (atomic weight 1), the approximate molecular weight of methyl 4-bromo-3-(4-fluorophenyl)-1H-pyrazole-5-carboxylate would be around 299.1 g/mol.
Structural Characteristics
Methyl 4-bromo-3-(4-fluorophenyl)-1H-pyrazole-5-carboxylate possesses several key structural features:
-
A pyrazole core (five-membered heterocycle with two adjacent nitrogen atoms)
-
A methyl carboxylate group (-COOCH₃) at the 5-position
-
A bromine atom at the 4-position
-
A 4-fluorophenyl substituent at the 3-position
-
A proton on the N1 position (1H-pyrazole)
This structure combines the features observed in methyl 5-(4-fluorophenyl)-1H-pyrazole-3-carboxylate and methyl 4-bromo-3-phenyl-1H-pyrazole-5-carboxylate, creating a compound with potentially unique chemical and biological properties.
Synthesis Methods
General Synthetic Approaches for Substituted Pyrazoles
The synthesis of substituted pyrazoles like methyl 4-bromo-3-(4-fluorophenyl)-1H-pyrazole-5-carboxylate typically involves several established methodologies:
-
Condensation of 1,3-diketones with hydrazines
-
Cycloaddition reactions
-
Functionalization of pre-formed pyrazole scaffolds
For methyl 4-bromo-3-(4-fluorophenyl)-1H-pyrazole-5-carboxylate specifically, the synthesis might follow pathways similar to those used for related compounds.
O-Alkylation Method
Another potential synthetic approach can be inferred from the synthesis of 4-bromo-3-methoxy-1-phenyl-1H-pyrazole, which involves O-alkylation in an alkaline medium:
"The preparation was carried out according to a standard method for O-alkylation, namely by reaction of 4-bromo-1-phenyl-1H-pyrazol-3-ol with methyl iodide in alkaline medium, which afforded the title compound in 88% yield after column chromatography" .
A similar approach could potentially be adapted for the synthesis of methyl 4-bromo-3-(4-fluorophenyl)-1H-pyrazole-5-carboxylate, with appropriate modifications to accommodate the different substitution pattern.
Spectroscopic Characterization
IR Spectroscopy
The IR spectrum would likely feature characteristic absorption bands for:
-
N-H stretching (3100-3500 cm⁻¹)
-
C=O stretching of the methyl ester (1700-1750 cm⁻¹)
-
C=N and C=C stretching of the pyrazole ring (1400-1600 cm⁻¹)
-
C-F stretching (1000-1400 cm⁻¹)
Mass Spectrometry
Mass spectrometric analysis would be expected to show a molecular ion peak corresponding to the molecular weight (approximately 299 m/z), with characteristic isotope patterns due to the presence of bromine. Fragment ions might include loss of the methyl ester group and cleavage of the bond between the pyrazole ring and the fluorophenyl substituent.
Applications and Biological Activities
Chemical Reactivity and Synthetic Utility
The functional groups present in methyl 4-bromo-3-(4-fluorophenyl)-1H-pyrazole-5-carboxylate provide several sites for further chemical modification:
-
The bromine at the 4-position can serve as a handle for cross-coupling reactions (e.g., Suzuki, Sonogashira)
-
The methyl ester group can be hydrolyzed to the corresponding carboxylic acid or converted to other derivatives
-
The NH group can potentially be alkylated to produce N-substituted derivatives
These characteristics make the compound valuable as a building block in the synthesis of more complex molecules with potential biological activities.
Structure-Activity Relationships
Comparison with Similar Compounds
Table 1: Comparison of Structural Features Among Related Pyrazole Derivatives
| Compound | Position 1 | Position 3 | Position 4 | Position 5 | Molecular Weight |
|---|---|---|---|---|---|
| Methyl 4-bromo-3-(4-fluorophenyl)-1H-pyrazole-5-carboxylate | H | 4-Fluorophenyl | Br | COOCH₃ | ~299.1 g/mol |
| Methyl 4-bromo-3-phenyl-1H-pyrazole-5-carboxylate | H | Phenyl | Br | COOCH₃ | 281.1 g/mol |
| Methyl 5-(4-fluorophenyl)-1H-pyrazole-3-carboxylate | H | COOCH₃ | H | 4-Fluorophenyl | 220.20 g/mol |
| 4-Bromo-3-methoxy-1-phenyl-1H-pyrazole | Phenyl | OCH₃ | Br | H | N/A |
This comparative analysis highlights the structural diversity within the pyrazole family and suggests potential structure-activity relationships that could inform further research.
Analytical Methods and Characterization
Chromatographic Analysis
For the analysis and purification of methyl 4-bromo-3-(4-fluorophenyl)-1H-pyrazole-5-carboxylate, chromatographic techniques similar to those used for related compounds would likely be employed:
"The residue was purified by column chromatography (silica gel, eluent: ethyl acetate–n-hexane, 1:20) to give pure [compound]" .
High-performance liquid chromatography (HPLC) with UV detection would be suitable for both analytical and preparative purposes, with potential mobile phases including mixtures of acetonitrile or methanol with water or buffer solutions.
Crystallographic Analysis
X-ray crystallography could provide detailed structural information about methyl 4-bromo-3-(4-fluorophenyl)-1H-pyrazole-5-carboxylate, similar to the crystallographic data available for 4-bromo-3-nitro-1H-pyrazole-5-carboxylic acid:
"C₄H₂N₃BrO₄·H₂O, monoclinic, P2₁/c (no. 14), a = 7.177(2) Å, b = 10.999(3) Å, c = 10.414(3) Å, β = V = 809.3(4) ų, Z = 4" .
Such data would provide precise information about bond lengths, angles, and three-dimensional packing, which could inform structure-activity relationship studies.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume